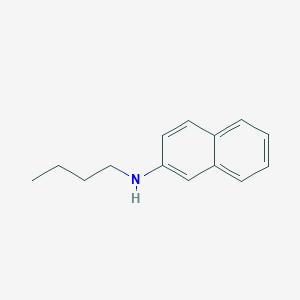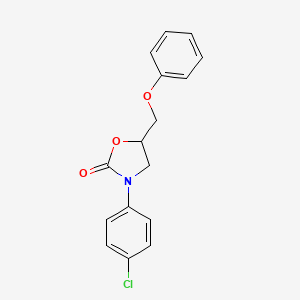
3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone is an organic compound that belongs to the class of oxazolidones This compound is characterized by the presence of a chlorophenyl group and a phenoxymethyl group attached to an oxazolidone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone typically involves the reaction of p-chlorophenyl isocyanate with phenoxymethyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the oxazolidone ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidone ring, potentially converting it into a more reduced form, such as an oxazolidine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of phenoxymethyl aldehyde or phenoxymethyl carboxylic acid.
Reduction: Formation of oxazolidine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-(p-Chlorophenyl)-1,1-dimethylurea (Monuron): A herbicide with a similar chlorophenyl group.
2,4-Dichlorophenoxyacetic Acid: Another compound with chlorophenyl functionality, used as a herbicide.
Comparison: 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone is unique due to the presence of both the oxazolidone ring and the phenoxymethyl group, which confer distinct chemical and biological properties. Unlike Monuron and 2,4-Dichlorophenoxyacetic Acid, which are primarily used as herbicides, this compound has broader applications in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
5255-83-4 |
|---|---|
Fórmula molecular |
C16H14ClNO3 |
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H14ClNO3/c17-12-6-8-13(9-7-12)18-10-15(21-16(18)19)11-20-14-4-2-1-3-5-14/h1-9,15H,10-11H2 |
Clave InChI |
FWWMCADQJUYJDG-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1C2=CC=C(C=C2)Cl)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

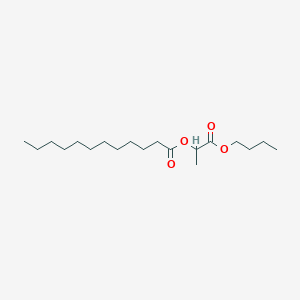

![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
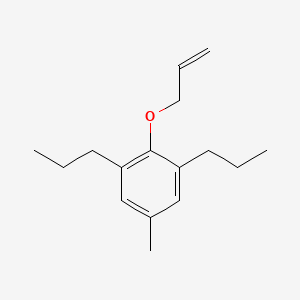

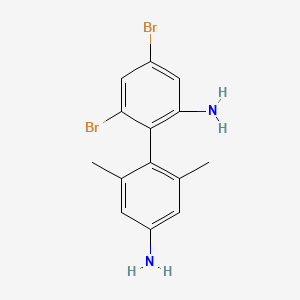
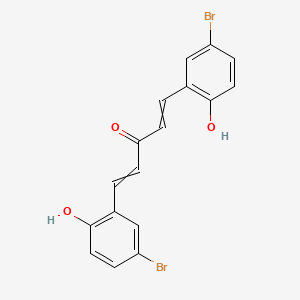
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)

